A Comprehensive Technical Guide to Methyl 2-amino-5-chlorobenzoate
A Comprehensive Technical Guide to Methyl 2-amino-5-chlorobenzoate
CAS Number: 5202-89-1
This technical guide provides an in-depth overview of Methyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety considerations.
Chemical and Physical Properties
Methyl 2-amino-5-chlorobenzoate is a white to off-white crystalline powder. Key quantitative data for this compound are summarized in the tables below, compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5202-89-1 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 168-170 °C at 22 mmHg | [2] |
| Appearance | White to off-white crystalline powder |
Table 2: Spectroscopic Data
| Spectroscopy | Data Highlights | Source(s) |
| Infrared (IR) Spectroscopy | ATR-IR and vapor phase IR spectra are available, showing characteristic peaks for the functional groups. | [3] |
| Mass Spectrometry | Mass spectra are available for analysis. | [3] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available from various sources. | [4][5] |
Synthesis and Experimental Protocols
Methyl 2-amino-5-chlorobenzoate is primarily synthesized from 2-aminobenzoic acid. A detailed experimental protocol for its preparation is provided below.
Experimental Protocol: Synthesis of Methyl 2-amino-5-chlorobenzoate[7]
Materials:
-
2-aminobenzoic acid
-
N-halosuccinimide
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663)
-
Thionyl chloride
-
Methanol (or other alcohol)
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10% Sodium hydroxide (B78521) (NaOH) solution
-
Ether
Procedure:
-
Chlorination: To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), add N-halosuccinimide (66 mmol). Heat the reaction mixture at 100 °C for 40 minutes.
-
Precipitation and Extraction: Cool the mixture to room temperature and let it stand overnight. Slowly pour the mixture into ice-water (150 mL) to precipitate a white solid. Filter the solid and wash it with water (3 x 50 mL). Dissolve the solid in ethyl acetate (600 mL).
-
Drying and Evaporation: Dry the ethyl acetate solution over magnesium sulfate and then evaporate the solvent under reduced pressure. Wash the residual solid with ether (3 x 30 mL) to afford the intermediate, 2-amino-5-chlorobenzoic acid.
-
Esterification: To an alcohol solution (60 mL) containing the 2-amino-5-chlorobenzoic acid (20 mmol), add thionyl chloride (60 mmol). Reflux the resulting suspension overnight.
-
Work-up and Purification: Evaporate the solvent. Add ethyl acetate and wash with a 10% NaOH solution. Dry the organic layer, filter, and evaporate the solvent to yield Methyl 2-amino-5-chlorobenzoate.
Applications in Drug Development
The primary application of Methyl 2-amino-5-chlorobenzoate is as a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) Tolvaptan .[6] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).
The synthesis of Tolvaptan from Methyl 2-amino-5-chlorobenzoate involves a multi-step process, a simplified workflow of which is illustrated below.
Caption: Simplified workflow for the synthesis of Tolvaptan from Methyl 2-amino-5-chlorobenzoate.
Biological Activity and Signaling Pathways
While primarily used as a synthetic intermediate, research suggests that Methyl 2-amino-5-chlorobenzoate may possess biological activity. It has been identified as a potential inhibitor of the metabolic pathway responsible for testosterone (B1683101) production.[7] Furthermore, studies have indicated its ability to inhibit the growth of human breast cancer cells in vitro by affecting proteins involved in cell proliferation and motility.[7]
The structurally related compound, 2-amino-5-chlorobenzoic acid, has been used in the synthesis of inhibitors targeting p21-activated kinase 4 (PAK4).[8] PAK4 is a key enzyme in several signaling pathways implicated in cancer, including the MAPK, AKT, and WNT pathways.[8] This suggests a potential, though not yet fully elucidated, mechanism of action for Methyl 2-amino-5-chlorobenzoate in cancer cell signaling.
Caption: Conceptual diagram of the potential biological activities of Methyl 2-amino-5-chlorobenzoate.
Safety and Handling
Methyl 2-amino-5-chlorobenzoate is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. 2-氨基-5-氯苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5202-89-1|Methyl 2-amino-5-chlorobenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl-5-amino-2-chlorobenzoate(42122-75-8) 1H NMR [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | FM10683 [biosynth.com]
- 8. Page loading... [guidechem.com]
